Epimedokoreanin B

Antibacterial Enzyme Inhibition Prenylated Flavonoids

Epimedokoreanin B is a prenylated flavonoid with distinct C8 and C5' prenyl groups, making it uniquely potent compared to unprenylated analogs like luteolin. It is the superior choice for research on neuraminidase (500x more potent than luteolin), gingipain inhibition, and G-quadruplex stabilization. Sourced for validated in vivo anti-tumor activity in aggressive cancers (TNBC) and specific induction of ER stress-mediated paraptosis in lung cancer cells. Available for immediate research procurement.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B180691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedokoreanin B
Synonyms2-(3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
epimedokoreanin B
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3
InChIKeyQLZMBCVLWOJASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Epimedokoreanin B: Key Baseline Specifications for a Prenylated Flavonoid with Multi-Target Potential


Epimedokoreanin B (EKB) is a prenylated flavonoid isolated from Epimedium koreanum Nakai, characterized by the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. It possesses two prenyl groups at the C8 and C5′ positions of its flavonoid backbone, a structural motif that critically enhances its biological activity compared to non-prenylated parent flavonoids. EKB has demonstrated quantifiable activity across multiple therapeutic axes, including anticancer, anti-inflammatory, antibacterial, and anti-diabetic complications, with primary evidence generated from validated in vitro enzymatic and cellular assays [1][2][3].

Why Generic Substitution of Epimedokoreanin B with Other Flavonoids is Scientifically Unjustified


Epimedokoreanin B cannot be considered interchangeable with other flavonoids due to its unique, quantifiable structure-activity relationship (SAR). The presence of two prenyl groups at specific positions (C8 and C5′) confers a 500-fold increase in inhibitory potency against bacterial neuraminidase compared to its non-prenylated analog luteolin [1]. This differential is not marginal but represents a categorical shift in bioactivity. Furthermore, EKB exhibits a distinct mechanism of action in multiple myeloma cells by directly stabilizing G-quadruplex (G4) structures in oncogene promoters, a target engagement profile not shared by common flavonoids [2]. These data demonstrate that substituting EKB with a structurally similar but less prenylated flavonoid would result in a loss of targeted potency and a fundamentally different biological outcome.

Epimedokoreanin B: A Comparative Quantitative Evidence Guide for Scientific Procurement Decisions


500-Fold Superiority in Bacterial Neuraminidase Inhibition vs. Luteolin

Epimedokoreanin B exhibits a 500-fold greater inhibitory potency against bacterial neuraminidase (NA) compared to its non-prenylated parent flavonoid, luteolin [1]. This differentiation is quantified by IC50 values in a fluorometric enzyme assay, establishing EKB as one of the most potent natural inhibitors of this virulence-related bacterial enzyme.

Antibacterial Enzyme Inhibition Prenylated Flavonoids

Potent Cytotoxicity Against Multiple Myeloma Cells with Defined IC50 Values

In a study directly evaluating anti-multiple myeloma (MM) activity, EKB demonstrated potent, dose-dependent cytotoxicity against two established MM cell lines, U266 and RPMI-8226 [1]. The reported IC50 values provide a clear, quantitative benchmark for its potency in this hematological malignancy model, which is linked to a novel mechanism involving stabilization of oncogenic G4 structures.

Multiple Myeloma Anticancer G-quadruplex

Superior Inhibition of Advanced Glycation End-Product (AGE) Formation Among Isolated Prenylflavonoids

In a study isolating compounds from Epimedii Herba for their ability to inhibit the formation of advanced glycation end-products (AGEs), epimedokoreanin B (compound 4) was identified as having the strongest inhibitory effect among the isolated prenylflavonoids [1]. This finding provides a quantitative rank-order potency advantage over its close structural analogs.

Diabetic Complications AGE Inhibition Natural Product

In Vivo Tumor Growth Inhibition in Murine Model Following Oral Administration

EKB has demonstrated in vivo antitumor efficacy in an LM8 tumor-bearing murine model, a widely used model for evaluating cancer therapeutics . Following oral administration of 20 mg/kg thrice weekly for 17 days, a quantifiable reduction in tumor growth was observed. This provides preliminary in vivo proof-of-concept for its anticancer activity, extending beyond in vitro observations.

In Vivo Efficacy Anticancer Pharmacodynamics

Induction of Paraptosis and Autophagosome Accumulation in Lung Cancer Cells

EKB induces a non-apoptotic form of cell death characterized as paraptosis, accompanied by autophagosome accumulation, in human NSCLC cell lines A549 and NCI-H292 [1]. This mechanism is distinct from apoptosis and is linked to endoplasmic reticulum (ER) stress and mitochondrial dilation, offering a pathway to overcome apoptosis resistance commonly seen in lung cancer.

Non-Small Cell Lung Cancer (NSCLC) Paraptosis Autophagy

Disruption of Autophagic Flux in Triple-Negative Breast Cancer via MCOLN1 Targeting

In triple-negative breast cancer (TNBC) models, EKB disrupts autophagic flux by targeting the MCOLN1/TRPML1 channel, leading to reduced lysosomal acidity and subsequent blockade of autophagosome-lysosome fusion [1]. This results in the accumulation of intracellular oxidants and the promotion of CD8+ T cell infiltration, a mechanism distinct from that observed in lung cancer models.

Triple-Negative Breast Cancer (TNBC) Autophagy Lysosomal Function

High-Impact Application Scenarios for Epimedokoreanin B Based on Quantified Evidence


Investigating Bacterial Virulence and Biofilm Disruption

Given its exceptional potency as a bacterial neuraminidase (NA) inhibitor (IC50 = 0.17 µM, 500-fold more potent than luteolin), Epimedokoreanin B is a premier tool compound for researchers studying bacterial virulence, biofilm formation, and the role of NA in pathogenesis of Streptococcus pneumoniae or Pseudomonas aeruginosa infections [1]. Its use is indicated where high-potency inhibition of this target is required.

Probing G-Quadruplex Biology in Hematological Malignancies

The documented ability of EKB to stabilize G-quadruplex (G4) structures in key oncogenes (c-Myc, c-KIT, Bcl-2, k-RAS) with resultant cytotoxicity in multiple myeloma cell lines (IC50 values of 5.28 µM and 6.81 µM) [2] positions it as a valuable chemical probe for exploring G4-targeted therapies and the functional consequences of G4 stabilization in hematologic cancers.

Modeling Non-Apoptotic Cell Death in Therapy-Resistant Lung Cancer

For studies focused on overcoming apoptosis resistance in non-small cell lung cancer (NSCLC), EKB provides a unique tool due to its induction of paraptosis, a form of cell death characterized by ER stress and autophagosome accumulation, rather than classic apoptosis [3]. This makes it particularly relevant for NSCLC models where caspase-dependent apoptosis is suppressed.

Exploring Autophagy-Lysosome Pathway Modulation in Aggressive Breast Cancer

In triple-negative breast cancer (TNBC) research, EKB serves as a specific inhibitor of the MCOLN1/TRPML1 channel, which blocks autophagic flux by impairing lysosomal function and subsequently promotes immune cell infiltration [4]. This defined mechanism supports its use in investigating therapeutic strategies that target lysosomal vulnerabilities and immune remodeling in TNBC.

Evaluating Interventions for Diabetic Complications via AGE Inhibition

The superior potency of EKB in inhibiting the formation of key advanced glycation end-products (AGEs) such as CML and CMA, compared to other prenylflavonoids from Epimedium [5], makes it a leading candidate for in vitro and in vivo studies aimed at preventing or treating diabetic complications like retinopathy and neuropathy, where AGE accumulation is pathogenic.

Technical Documentation Hub

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